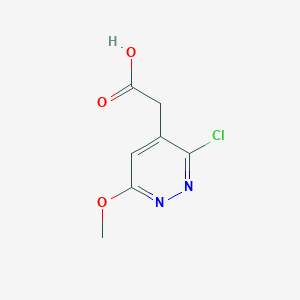
1-(2-Bromo-3-fluorophenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromo-3-fluorophenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a bromine atom at the second position and a fluorine atom at the third position on the phenyl ring attached to the piperazine moiety. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .
Méthodes De Préparation
The synthesis of 1-(2-Bromo-3-fluorophenyl)piperazine can be achieved through various methods. One common approach involves the reaction of 2-bromo-3-fluoroaniline with piperazine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by a base like potassium carbonate. The mixture is heated to reflux, allowing the formation of the desired product .
Industrial production methods for piperazine derivatives often involve large-scale reactions in batch or continuous flow reactors. These methods are optimized for high yield and purity, ensuring that the final product meets the required specifications for pharmaceutical or industrial applications .
Analyse Des Réactions Chimiques
1-(2-Bromo-3-fluorophenyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The piperazine ring can participate in cyclization reactions to form more complex heterocyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield a variety of substituted phenylpiperazines, while oxidation and reduction can lead to hydroxylated or dehalogenated derivatives .
Applications De Recherche Scientifique
1-(2-Bromo-3-fluorophenyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Piperazine derivatives, including this compound, are explored for their potential use in pharmaceuticals.
Industry: The compound is used in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 1-(2-Bromo-3-fluorophenyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neurological pathways .
The molecular targets and pathways involved depend on the specific application and the biological system being studied. Researchers use various techniques, such as molecular docking and biochemical assays, to elucidate the compound’s mechanism of action and identify its potential therapeutic targets .
Comparaison Avec Des Composés Similaires
1-(2-Bromo-3-fluorophenyl)piperazine can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)piperazine: This compound has a chlorine atom instead of bromine and fluorine.
1-(3-Trifluoromethylphenyl)piperazine: This derivative has a trifluoromethyl group, which imparts different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and biological activity. The presence of both bromine and fluorine atoms provides distinct chemical properties that can be leveraged in various applications .
Propriétés
Formule moléculaire |
C10H12BrFN2 |
|---|---|
Poids moléculaire |
259.12 g/mol |
Nom IUPAC |
1-(2-bromo-3-fluorophenyl)piperazine |
InChI |
InChI=1S/C10H12BrFN2/c11-10-8(12)2-1-3-9(10)14-6-4-13-5-7-14/h1-3,13H,4-7H2 |
Clé InChI |
SMZIGVRNIFIYGI-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2=C(C(=CC=C2)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


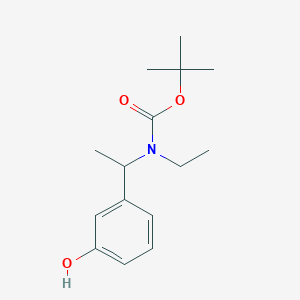
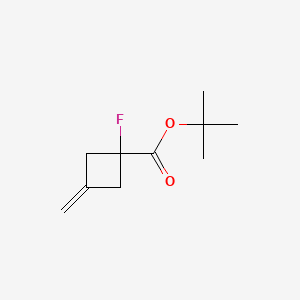
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-norvalyl-N-methylglycine](/img/structure/B15313890.png)
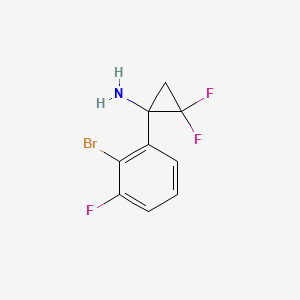

![4-hydrazinyl-N-{[(2S)-oxan-2-yl]methyl}benzamide hydrochloride](/img/structure/B15313906.png)

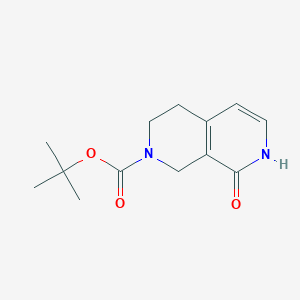
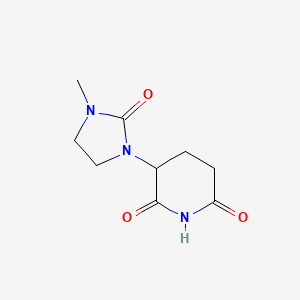
![4-Chloropyrazolo[1,5-a]pyrazine-7-carboxylicacid](/img/structure/B15313931.png)
